molecular formula C9H11NO B14668292 4-[(Prop-2-en-1-yl)amino]phenol CAS No. 48121-05-7

4-[(Prop-2-en-1-yl)amino]phenol

Cat. No.: B14668292
CAS No.: 48121-05-7
M. Wt: 149.19 g/mol
InChI Key: JOXAVXHHSXOWJP-UHFFFAOYSA-N
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Description

4-[(Prop-2-en-1-yl)amino]phenol (IUPAC name: 4-(allylamino)phenol) is a phenolic derivative featuring an allylamine substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound combines the electron-rich phenol moiety with the reactive allylamine group, enabling diverse applications in organic synthesis, coordination chemistry, and medicinal chemistry. The allylamine group imparts nucleophilic and hydrogen-bonding capabilities, while the phenol contributes acidity (pKa ~10) and redox activity.

Properties

CAS No.

48121-05-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(prop-2-enylamino)phenol

InChI

InChI=1S/C9H11NO/c1-2-7-10-8-3-5-9(11)6-4-8/h2-6,10-11H,1,7H2

InChI Key

JOXAVXHHSXOWJP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-en-1-yl)amino]phenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with allylamine under reducing conditions. The reaction typically proceeds as follows:

    Reduction of 4-nitrophenol: 4-nitrophenol is reduced to 4-aminophenol using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas

Comparison with Similar Compounds

4-Allylphenol (4-(Prop-2-en-1-yl)phenol)

  • Structure: Allyl group directly attached to the phenol ring without an amino spacer.
  • Molecular Formula : C₉H₁₀O; Molecular Weight : 134.18 g/mol .
  • Reactivity: Undergoes enzymatic oxidation (e.g., via ADO) to yield 4-hydroxybenzaldehyde with 12% conversion in biotransformations . Applications: Used in fragrance synthesis and as a precursor in green chemistry workflows.
Property 4-[(Prop-2-en-1-yl)amino]phenol 4-Allylphenol
Molecular Weight 149.19 g/mol 134.18 g/mol
Functional Groups Phenol, primary amine, allyl Phenol, allyl
Enzymatic Reactivity Not reported Converts to 4-hydroxybenzaldehyde
Hydrogen Bonding Capacity High (NH and OH groups) Moderate (OH only)

4-{[(Prop-2-en-1-yl)amino]methyl}phenol

  • Structure: Allylamine group attached via a methylene bridge (–CH₂–) to the phenol.
  • Applications: Listed as a discontinued product by CymitQuimica, suggesting niche use in specialized syntheses .

Schiff Base Derivatives (e.g., 4-[(E)-(4-nitro-benzylidene)amino]phenol)

  • Structure : Imine (–C=N–) linkage instead of a primary amine.
  • Key Differences: Schiff bases exhibit strong metal-coordinating properties, forming stable complexes with transition metals (e.g., Co, Ni, Cu) . Biological Activity: Nitro-substituted analogs show antifungal and antiproliferative effects, attributed to redox cycling and DNA interaction . Stability: Imine bonds are pH-sensitive, unlike the stable C–N bond in 4-[(Prop-2-en-1-yl)amino]phenol.
Property 4-[(Prop-2-en-1-yl)amino]phenol Schiff Base Analogs
Bond Type C–N (single bond) C=N (double bond)
Metal Coordination Moderate (via NH and OH) Strong (via imine and OH)
pH Sensitivity Stable across a broad range Hydrolyzes in acidic conditions

Thiourea Derivatives (e.g., 1-Allyl-3-(4-hydroxyphenyl)thiourea)

  • Structure: Thiourea (–NH–CS–NH–) bridge linking allyl and phenol groups.
  • Key Differences :
    • The thiourea group enhances sulfur-mediated interactions (e.g., with metal ions or enzymes).
    • Biological Relevance: Thioureas are explored for enzyme inhibition but may exhibit higher toxicity compared to primary amines .

Eugenol Derivatives (e.g., 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol)

  • Structure: Dimeric phenol with multiple allyl substituents.
  • Key Differences: Increased hydrophobicity and steric bulk enhance binding to hydrophobic pockets (e.g., estrogen receptor antagonism with IC₅₀ values in µM range) . Applications: Potent ERα antagonists in breast cancer research, outperforming simpler allylphenols in apoptosis induction .

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